7-(1,3-benzodioxol-5-yl)-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one
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Overview
Description
7-(2H-1,3-Benzodioxol-5-yl)-2-(phenylamino)-4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one is a complex organic compound that features a unique combination of benzodioxole, phenylamino, and thiazolopyridinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2H-1,3-benzodioxol-5-yl)-2-(phenylamino)-4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol derivatives with formaldehyde to form the benzodioxole ring.
Synthesis of the Thiazolopyridinone Core: This can be achieved through the condensation of 2-aminopyridine with α-haloketones, followed by cyclization with thiourea.
Coupling Reactions: The final step involves coupling the benzodioxole and thiazolopyridinone intermediates through a series of nucleophilic substitution and condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, solvent selection, and catalyst optimization. Scale-up processes often require careful control of temperature, pressure, and reaction time to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
7-(2H-1,3-benzodioxol-5-yl)-2-(phenylamino)-4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the thiazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or substituted thiazolopyridinones.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antiviral activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of 7-(2H-1,3-benzodioxol-5-yl)-2-(phenylamino)-4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- 7-(2H-1,3-Benzodioxol-5-yl)-2-(phenylamino)-4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one
- 3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propanoic acid
- 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol
Uniqueness
The uniqueness of 7-(2H-1,3-benzodioxol-5-yl)-2-(phenylamino)-4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one lies in its combined structural features, which provide a versatile platform for chemical modifications and functionalization. This allows for the exploration of a wide range of chemical and biological activities, making it a valuable compound in research and development.
Properties
Molecular Formula |
C19H15N3O3S |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-anilino-7-(1,3-benzodioxol-5-yl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C19H15N3O3S/c23-16-9-13(11-6-7-14-15(8-11)25-10-24-14)17-18(21-16)22-19(26-17)20-12-4-2-1-3-5-12/h1-8,13H,9-10H2,(H,20,22)(H,21,23) |
InChI Key |
ZUTRDYLFJCTHJW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(NC1=O)N=C(S2)NC3=CC=CC=C3)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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